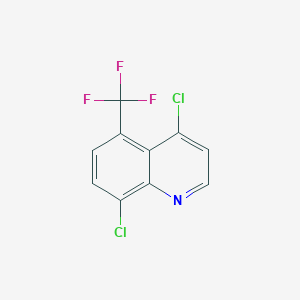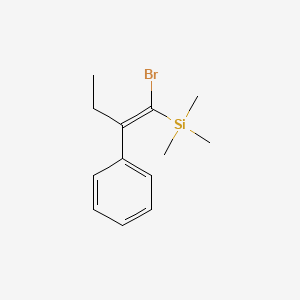
Diaminorhodamine-4M
Übersicht
Beschreibung
Diaminorhodamine-4M (DAR-4M) is a fluorescent probe used for the detection of nitric oxide (NO). It has been used to detect NO in several sample types, including biopsy tissue, cultured cells, and tissue sections . It can be used for the detection of NO released from organs and cells via orange (red) fluorescence .
Molecular Structure Analysis
Diaminorhodamine-4M has the molecular formula C25H26N4O3 and a molecular weight of 430.5 g/mol . The IUPAC name is 2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-methyliminocyclohexa-1,4-diene-1-carboxylic acid .Chemical Reactions Analysis
DAR-4M is used for the detection of nitric oxide (NO). It reacts with NO, in the presence of O2, resulting in a triazolo-rhodamine analog (DAR-4M T) that exhibits about 840-fold greater fluorescence quantum efficiency .Physical And Chemical Properties Analysis
DAR-4M has a fluorescence λex 560 nm; λem 575 nm in DMSO . It should be stored at a temperature of 2-8°C and protected from light .Wissenschaftliche Forschungsanwendungen
Bioimaging of Nitric Oxide
Diaminorhodamine-4M (DAR-4M) has been utilized in the bioimaging of nitric oxide (NO) in biological systems. A study by Kojima et al. (2001) developed DAR-4M AM, a membrane-permeable fluorescent indicator for NO, which has a significantly higher fluorescence quantum yield when reacting with NO compared to DAR-4M, making it suitable for practical bioimaging applications in cells like bovine aortic endothelial cells (Kojima et al., 2001).
Detection of Reactive Nitrogen Species
DAR-4M has also been used for the qualitative assessment of reactive nitrogen species production. A study by Lacza et al. (2005) found that DAR-4M is not specifically sensitive to NO but reacts to various NO donors and is potentiated in the presence of peroxynitrite (Lacza et al., 2005).
Fluorescent Probes for Aldehydes
Liu et al. (2017) developed a reaction-based fluorescent probe based on an ortho-diaminorhodamine derivative that can differentiate and detect aldehydes like formaldehyde and methylglyoxal in living cells, showcasing the adaptability of DAR-4M derivatives in selective detection and imaging (Liu et al., 2017).
Studying Spontaneous Fluorescence Increases
Research by Gan et al. (2012) explored the spontaneous increase in fluorescence intensity of DAR-4M, important for understanding its behavior during long-duration imaging experiments and its potential impact on the measurement of nitric oxide production in cells (Gan et al., 2012).
High-Throughput Assay of Glyoxalase Activity
DAR-4M, along with other diaminorhodamines, has been applied in the high-throughput assay of glyoxalase activity, demonstrating its potential in biochemical assays beyond imaging applications (Shaheen et al., 2014).
Nitric Oxide Biosynthesis in Plants
A study by Tun et al. (2006) used DAR-4M to examine the regulation of nitric oxide biosynthesis in Arabidopsis thaliana seedlings, revealing insights into plant physiology and the role of DAR-4M in plant studies (Tun et al., 2006).
Combined Imaging Techniques
DAR-4M has been combined with other probes like DAF for simultaneous imaging of different compounds, such as nitric oxide and dehydroascorbic acid, in biological samples, as demonstrated by Ye et al. (2008) (Ye et al., 2008).
Microchip Capillary Electrophoresis Applications
Wang and Yin (2009) employed DAR-4M in microchip capillary electrophoresis for the rapid and sensitive determination of nitric oxide in human blood, showcasing its versatility in analytical chemistry applications (Wang & Yin, 2009).
Wirkmechanismus
Target of Action
Diaminorhodamine-4M (DAR-4M) is primarily designed to target Nitric Oxide (NO) . Nitric Oxide is a crucial biological messenger that plays a vital role in numerous physiological and pathological processes.
Mode of Action
DAR-4M interacts with its target, Nitric Oxide, by reacting with NO in the presence of oxygen . This reaction results in the formation of a triazolo-rhodamine analog (DAR-4M T) that exhibits about 840-fold greater fluorescence quantum efficiency .
Biochemical Pathways
The biochemical pathway involved in the action of DAR-4M is primarily the Nitric Oxide signaling pathway. The reaction of DAR-4M with Nitric Oxide leads to the production of a fluorescent compound, enabling the detection of NO in biological systems .
Pharmacokinetics
It is known that dar-4m is provided as a solution in dimethyl sulfoxide (dmso) , which suggests that it may have good solubility. The compound’s bioavailability and other ADME properties would need further investigation.
Result of Action
The primary result of DAR-4M’s action is the detection of Nitric Oxide. It achieves this by producing a fluorescent signal upon reaction with NO . This allows for the visualization and quantification of NO in various biological contexts.
Action Environment
The action of DAR-4M is influenced by environmental factors such as pH and light. DAR-4M can be used in a wide range of pH (4−12) , and it needs to be protected from light . Furthermore, it’s recommended to avoid repeated freeze-thaw cycles .
Eigenschaften
IUPAC Name |
2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-methyliminocyclohexa-1,4-diene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-27-19-11-10-18(23(24(19)26)25(30)31)22-16-8-6-14(28(2)3)12-20(16)32-21-13-15(29(4)5)7-9-17(21)22/h6-13H,26H2,1-5H3,(H,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHXCXYNFKCWQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1C=CC(=C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=C1N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diaminorhodamine-4M | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B3039082.png)
methanone](/img/structure/B3039083.png)
![3-[(4-Chlorobenzyl)sulfinyl]-1,2-propanediol](/img/structure/B3039085.png)
![3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3039088.png)
![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B3039090.png)
![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-(2-chlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3039091.png)
![4-[5-[(4-Fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole](/img/structure/B3039092.png)






